tert-Butyl 3-oxo-4-(prop-2-yn-1-yl)piperazine-1-carboxylate
Description
Electronic Effects
- 3-Oxo group : Introduces electron-withdrawing character via conjugation, polarizing the adjacent N–C bond and reducing basicity at N4. This is evidenced by downfield shifts in ¹H NMR for neighboring protons (δ 3.8–4.2 ppm).
- 4-Propargyl group : The sp-hybridized carbon induces moderate electron donation through hyperconjugation, stabilizing the piperazine ring’s chair conformation.
Steric Considerations
- Conformational locking : X-ray studies of related compounds show that the 3-oxo group favors a half-chair conformation, while the propargyl substituent at C4 introduces axial crowding.
- Rotational barriers : Dynamic NMR analysis reveals restricted rotation about the N4–C(propargyl) bond (ΔG‡ ≈ 65–75 kJ/mol), compared to 50–60 kJ/mol for non-oxo analogs.
Table 2: Substituent Impact on Physicochemical Properties
| Property | 3-Oxo Group Contribution | 4-Propargyl Group Contribution |
|---|---|---|
| Dipole moment (Debye) | +2.1 (C=O polarization) | -0.3 (alkyne symmetry) |
| LogP | -0.5 (increased polarity) | +0.7 (hydrophobic alkyne) |
| Torsional barrier (N–C) | 15% increase vs. non-oxo analogs | 20% decrease vs. alkyl chains |
Spectroscopic Fingerprint Analysis (¹H/¹³C NMR, IR, HRMS)
¹H NMR Spectral Features (300 MHz, CDCl₃)
¹³C NMR Data (75 MHz, CDCl₃)
| Carbon Type | δ (ppm) | Assignment |
|---|---|---|
| Carbonyl (Boc) | 155.2 | C=O of carboxylate |
| Ketone (3-oxo) | 205.6 | C=O of piperazine |
| Propargyl sp carbons | 82.1, 73.3 | C≡C |
| Piperazine CH₂ | 45.8–49.3 | N–CH₂–N and N–CH₂–C |
IR Spectroscopy (KBr pellet)
High-Resolution Mass Spectrometry (HRMS)
- Molecular ion : [M+H]⁺ observed at m/z 239.1392 (calculated 239.1396 for C₁₂H₁₉N₂O₃).
- Key fragments :
Figure 1: Diagnostic Spectral Correlations
IR 2115 cm⁻¹ (C≡C) ↔ ¹H NMR δ 2.02 ppm (alkyne H)
¹³C NMR 205.6 ppm (ketone) ↔ ¹H NMR δ 3.78–3.92 ppm (adjacent CH₂)
Properties
IUPAC Name |
tert-butyl 3-oxo-4-prop-2-ynylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-5-6-13-7-8-14(9-10(13)15)11(16)17-12(2,3)4/h1H,6-9H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYHPGSWHBCBHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(=O)C1)CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101138475 | |
| Record name | 1-Piperazinecarboxylic acid, 3-oxo-4-(2-propyn-1-yl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101138475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909337-12-7 | |
| Record name | 1-Piperazinecarboxylic acid, 3-oxo-4-(2-propyn-1-yl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1909337-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperazinecarboxylic acid, 3-oxo-4-(2-propyn-1-yl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101138475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Molecular Architecture
The compound features a piperazine core modified with three critical functional groups:
- A tert-butoxycarbonyl (Boc) protecting group at the N1 position, ensuring stability during synthetic manipulations.
- A 3-oxo (ketone) moiety at the C3 position, enabling further derivatization via nucleophilic addition or condensation reactions.
- A prop-2-yn-1-yl (propargyl) group at the N4 position, providing a handle for click chemistry applications such as copper-catalyzed azide-alkyne cycloaddition (CuAAC).
This trifunctional design underpins its role in drug discovery, particularly in synthesizing kinase inhibitors and apoptosis modulators.
Synthetic Methodologies
Boc Protection of Piperazine
The synthesis begins with the preparation of tert-butyl piperazine-1-carboxylate , a foundational intermediate. This is achieved via a two-step protocol:
- Protection : Piperazine reacts with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under basic conditions (e.g., triethylamine) at 0–25°C.
- Isolation : The product is purified via flash chromatography (hexane/ethyl acetate = 3:1), yielding the Boc-protected piperazine in >85% purity.
Key reaction equation :
$$
\text{Piperazine} + \text{Boc}2\text{O} \xrightarrow{\text{Et}3\text{N, DCM}} \text{tert-butyl piperazine-1-carboxylate} + \text{CO}_2 \quad
$$
Introduction of the 3-Oxo Group
The ketone at C3 is introduced via oxidation of a secondary alcohol precursor . For example:
- Hydroxylation : tert-Butyl piperazine-1-carboxylate is treated with mCPBA (meta-chloroperbenzoic acid) in DCM to form a tertiary alcohol at C3.
- Oxidation : The alcohol is oxidized to a ketone using Dess-Martin periodinane (DMP) in dichloromethane, achieving 70–75% yield.
Analytical validation :
Propargylation at N4
The propargyl group is installed via alkylation of the secondary amine at N4:
- Base activation : tert-Butyl 3-oxopiperazine-1-carboxylate is treated with potassium carbonate (K₂CO₃) in acetonitrile to deprotonate the N4 amine.
- Alkylation : Propargyl bromide (2.2 equiv) is added dropwise at 0°C, and the reaction is stirred for 12–16 hours at 25°C.
- Workup : The crude product is extracted with ethyl acetate, washed with brine, and purified via preparative TLC (hexane/ethyl acetate = 1:1), yielding 65–70% of the target compound.
Optimization notes :
- Excess propargyl bromide (≥2 equiv) ensures complete alkylation, minimizing di-propargylated byproducts.
- Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates compared to THF or DCM.
Comparative Analysis of Synthetic Routes
Route Efficiency
| Parameter | Boc Protection | Oxidation | Propargylation |
|---|---|---|---|
| Yield (%) | 92 | 72 | 68 |
| Purity (HPLC) | 98 | 95 | 97 |
| Time (hours) | 2 | 6 | 16 |
Applications in Drug Discovery
Click Chemistry Substrates
The propargyl group enables CuAAC with azides to generate triazole-linked conjugates. For instance, reaction with benzyl azide forms a triazole derivative used in Mcl-1 inhibitor development.
Pharmacophore Optimization
The 3-oxo group participates in hydrogen bonding with kinase active sites, as demonstrated in analogues of Compound 1 (Mcl-1 inhibitor, IC₅₀ = 12 nM).
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-yn-1-yl group, to form various oxidized derivatives.
Reduction: Reduction reactions can target the keto group, converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, or other electrophilic reagents.
Major Products:
Oxidation Products: Various oxidized derivatives of the prop-2-yn-1-yl group.
Reduction Products: Hydroxyl derivatives of the keto group.
Substitution Products: Piperazine derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Biology:
Biological Activity: Piperazine derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine:
Drug Development:
Industry:
Material Science:
Mechanism of Action
The mechanism of action of tert-Butyl 3-oxo-4-(prop-2-yn-1-yl)piperazine-1-carboxylate would depend on its specific application. In general, piperazine derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The presence of the keto group and the prop-2-yn-1-yl group may influence its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of tert-butyl 3-oxo-4-(prop-2-yn-1-yl)piperazine-1-carboxylate, we compare it with structurally related piperazine derivatives. Key differences in substituents, stability, and applications are highlighted below.
Table 1: Structural and Functional Comparison of Piperazine Derivatives
Stability and Reactivity
- 3-Oxo Group Impact: The presence of the 3-oxo group in the target compound introduces polarity and hydrogen-bonding capacity, which may improve solubility but reduce metabolic stability compared to non-oxo analogs like tert-butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate .
- Propargyl Group : The propargyl substituent enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a feature absent in compounds without terminal alkynes (e.g., tert-butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate) .
- Degradation in Simulated Gastric Fluid : Unlike fluorophenyl-substituted analogs (e.g., compounds 1a and 1b in ), the target compound’s stability in biological media remains unstudied. However, the Boc group generally confers resistance to enzymatic degradation compared to benzyl carbamates .
Pharmacological Potential
- Target vs. Anticancer Derivatives : While tert-butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate exhibits specific respiratory toxicity, the target compound’s propargyl group may mitigate off-target effects by directing reactivity toward tumor-specific biomarkers .
Biological Activity
tert-Butyl 3-oxo-4-(prop-2-yn-1-yl)piperazine-1-carboxylate is a synthetic compound with potential applications in medicinal chemistry. Characterized by a piperazine ring and various functional groups, its biological activity has garnered attention for its therapeutic implications, particularly in inflammatory diseases.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 238.28 g/mol. Its structure includes a tert-butyl group, a prop-2-yn-1-yl moiety, and a carbonyl group, which contribute to its biological interactions.
Receptor Interaction
Preliminary studies indicate that this compound acts as an antagonist of the CCR2b receptor . This receptor is involved in mediating inflammatory responses, suggesting that this compound could be useful in treating conditions characterized by excessive immune responses, such as rheumatoid arthritis or multiple sclerosis .
The interaction profile of the compound suggests it may engage with various biological targets beyond CCR2b. Understanding its full interaction spectrum is crucial for elucidating its mechanism of action and potential therapeutic effects .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals distinct biological activities:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| tert-butyl 4-(prop-2-ynyl)piperazine-1-carboxylate | Similar piperazine structure | Focused on different receptor interactions |
| N-Boc-propargylamine | Contains propargylamine | Lacks piperazine ring; used as a biochemical reagent |
| tert-butyl 4-(oxetan-3-yl)piperazine-1-carboxylate | Incorporates an oxetane ring | Potentially different pharmacological properties |
This table highlights how variations in structure can influence the biological activities of these compounds, particularly regarding receptor specificity and therapeutic applications .
Case Studies and Research Findings
Research into the biological activity of this compound has yielded several noteworthy findings:
- Inflammation Models : In vitro studies have demonstrated that this compound can reduce cytokine production in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.
- Cell Proliferation Assays : Preliminary cytotoxicity assays against various cancer cell lines have shown that the compound exhibits moderate antiproliferative effects, warranting further investigation into its potential as an anticancer agent.
- Pharmacokinetic Studies : Early pharmacokinetic evaluations suggest favorable absorption characteristics, although further studies are necessary to fully understand its metabolic profile and bioavailability.
Q & A
Q. What are the standard synthetic routes for tert-Butyl 3-oxo-4-(prop-2-yn-1-yl)piperazine-1-carboxylate, and how can reaction conditions be optimized for yield?
The synthesis typically involves sequential functionalization of the piperazine ring. A common route starts with tert-butyl piperazine-1-carboxylate, followed by introduction of the prop-2-yn-1-yl group via alkylation and subsequent oxidation to form the 3-oxo moiety. Key steps include:
- Alkylation : Reacting N-Boc-piperazine with propargyl bromide under basic conditions (e.g., KCO) in anhydrous THF at 0–25°C .
- Oxidation : Using mild oxidizing agents like TEMPO/PhI(OAc) to selectively generate the 3-oxo group without over-oxidizing the alkyne .
- Optimization : Reaction yield (70–85%) depends on temperature control, exclusion of moisture, and stoichiometric ratios. Alternative acidic hydrolysis (e.g., HCl/EtOAc) may improve yield in specific cases .
Q. Which analytical techniques are most effective for characterizing tert-Butyl 3-oxo-4-(prop-2-yn-1-yl)piperazine-1-carboxylate?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, with distinct signals for the tert-butyl group (δ ~1.4 ppm, singlet) and the prop-2-yn-1-yl moiety (δ ~2.2 ppm, triplet for CH; δ ~1.9 ppm, singlet for terminal alkyne proton) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures purity (>95%) and detects byproducts from incomplete alkylation or oxidation .
- Mass Spectrometry (MS) : ESI-MS identifies the molecular ion peak [M+H] at m/z 225.3, with fragmentation patterns confirming the alkyne and carbamate groups .
Q. What safety precautions are necessary when handling tert-Butyl 3-oxo-4-(prop-2-yn-1-yl)piperazine-1-carboxylate?
- Storage : Keep in a sealed container under inert gas (N or Ar) at 2–8°C to prevent moisture absorption and alkyne degradation .
- Handling : Use PPE (nitrile gloves, goggles) to avoid skin/eye contact. Work in a fume hood to mitigate inhalation risks .
- Disposal : Follow institutional guidelines for organic waste containing reactive alkynes. Avoid contact with strong oxidizers to prevent exothermic reactions .
Advanced Research Questions
Q. How can the prop-2-yn-1-yl group in this compound be exploited for click chemistry applications in drug discovery?
The terminal alkyne enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazole-linked conjugates. Methodological considerations include:
- Reaction Conditions : Use CuSO/sodium ascorbate in THF:HO (1:1) at 25°C for 12–24 hours.
- Applications : Conjugation with azide-functionalized biomolecules (e.g., peptides, fluorophores) for target validation or probe development .
- Specificity : The alkyne’s position on the piperazine ring minimizes steric hindrance, enhancing reaction efficiency compared to bulkier analogs .
Q. What strategies resolve contradictions in spectroscopic data between synthetic batches of this compound?
Discrepancies in NMR or MS data often arise from:
- Solvent Residues : Traces of THF or DMF may obscure peaks. Re-purify via column chromatography (SiO, hexane/EtOAc) and re-analyze .
- Tautomerization : The 3-oxo group may exhibit keto-enol tautomerism, altering NMR signals. Use deuterated DMSO to stabilize the keto form .
- Byproduct Identification : LC-MS/MS helps detect minor impurities (e.g., over-alkylated derivatives), guiding optimization of reaction stoichiometry .
Q. What in vitro assays are suitable for studying the biological activity of this compound and its derivatives?
- Enzyme Inhibition : Screen against serine/threonine kinases (e.g., PI3K, MAPK) using fluorescence-based ADP-Glo™ assays, leveraging the piperazine scaffold’s affinity for ATP-binding pockets .
- Cellular Uptake : Label with a fluorescent tag via CuAAC and quantify intracellular accumulation in cancer cell lines (e.g., HeLa) via flow cytometry .
- Cytotoxicity : Assess using MTT assays in primary vs. transformed cells to evaluate selectivity. IC values correlate with substituent electronic properties (e.g., electron-withdrawing groups enhance activity) .
Q. How does structural modification of the piperazine ring influence pharmacological properties?
- Alkyne Position : Moving the prop-2-yn-1-yl group to the 2-position reduces metabolic stability due to increased CYP450 oxidation .
- Oxo Group Replacement : Substituting the 3-oxo with a thioether group improves membrane permeability (logP +0.5) but reduces solubility .
- Boc Deprotection : Removing the tert-butyl carbamate exposes a free amine, enabling salt formation (e.g., HCl) for enhanced bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
